molecular formula C20H37NO4 B14502101 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate CAS No. 62787-76-2

4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate

Cat. No.: B14502101
CAS No.: 62787-76-2
M. Wt: 355.5 g/mol
InChI Key: GROIRQZFZQHHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dodecanoate ester group, a but-2-yn-1-yl chain, and a bis(2-hydroxyethyl)amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate typically involves the reaction of dodecanoic acid with 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-ol. The reaction is carried out under esterification conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction mixture is heated under reflux, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate involves its interaction with specific molecular targets. The compound’s ester and amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The alkyne group may also participate in covalent bonding with nucleophilic sites on biomolecules, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate is unique due to its longer dodecanoate chain, which may confer different physicochemical properties and biological activities compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific applications where longer alkyl chains are advantageous .

Properties

CAS No.

62787-76-2

Molecular Formula

C20H37NO4

Molecular Weight

355.5 g/mol

IUPAC Name

4-[bis(2-hydroxyethyl)amino]but-2-ynyl dodecanoate

InChI

InChI=1S/C20H37NO4/c1-2-3-4-5-6-7-8-9-10-13-20(24)25-19-12-11-14-21(15-17-22)16-18-23/h22-23H,2-10,13-19H2,1H3

InChI Key

GROIRQZFZQHHDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC#CCN(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.